

Application Notes: Western Blot Analysis of Carbonic Anhydrase 12 (CA12) Expression

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Compound of Interest					
Compound Name:	Carbonic anhydrase inhibitor 12				
Cat. No.:	B12418928	Get Quote			

Introduction

Carbonic Anhydrase 12 (CA12), a zinc metalloenzyme, is a type I transmembrane protein that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] It is involved in various physiological processes, including acid-base balance, respiration, and bone resorption.[2] CA12 is expressed in several normal tissues, such as the kidney, colon, and pancreas.[1][2] Notably, its expression is frequently dysregulated in various pathological conditions, particularly in cancer, where it can be overexpressed and is often associated with tumor progression and prognosis.[3][4][5] The expression of CA12 is regulated by factors such as hypoxia and estrogen receptors.[6]

These application notes provide a comprehensive guide for the analysis of CA12 expression using Western blotting, a widely used technique for protein detection and quantification. This document is intended for researchers, scientists, and drug development professionals interested in studying CA12 in various biological contexts.

Key Experimental Applications:

- Quantification of CA12 Expression: Determine the relative or absolute abundance of CA12 protein in cell lysates and tissue homogenates.
- Analysis of Differential Expression: Compare CA12 expression levels across different cell lines, tissues, or experimental conditions (e.g., normoxia vs. hypoxia).



- Studying Post-Translational Modifications: Investigate potential modifications to the CA12 protein, such as glycosylation, which may affect its molecular weight.[7]
- Validation of Gene Silencing or Overexpression: Confirm the efficacy of siRNA-mediated knockdown or plasmid-based overexpression of CA12.
- Investigation of Signaling Pathways: Elucidate the role of signaling pathways, such as the Protein Kinase C (PKC) pathway, in regulating CA12 expression.[8][9]

Data Presentation

Quantitative data derived from Western blot analysis of CA12 expression should be presented in a clear and organized manner to facilitate comparison and interpretation. Densitometric analysis of protein bands is recommended for accurate quantification.[10] The data can be summarized in tables, as shown below.

Table 1: Relative Expression of Carbonic Anhydrase 12 in Breast Cancer Cell Lines

Cell Line	Subtype	Relative CA12 Expression (Normalized to Loading Control)	Reference
MCF-7	Luminal A	High	[8][10]
MDA-MB-231	Triple-Negative	Undetectable	[8]
MCF-10A	Normal Breast Epithelial	No Expression	[10]
MCF-7/TaxR	Paclitaxel-Resistant	Significantly higher than MCF-7	[10]

Table 2: Modulation of Carbonic Anhydrase 12 Expression by Hypoxia



Cell Line	Condition	Fold Change in CA12 mRNA Expression (vs. Normoxia)	Fold Change in CA12 Protein Expression (vs. Normoxia)	Reference
MDA-MB-231	Hypoxia (0.1% O ₂)	~2.5-fold increase	Induced	[11]
ZR-75-1	Hypoxia (0.1% O ₂)	~1.5-fold increase	Induced	[11]
RCC4/VHL	Hypoxia (0.1% O ₂)	Induced	Induced	[12]
RCC4	Hypoxia (0.1% O²)	No change (constitutively high)	No change (constitutively high)	[12]

Experimental Protocols

A detailed protocol for the Western blot analysis of CA12 is provided below. This protocol covers all stages, from sample preparation to data analysis.

Protocol: Western Blotting for Carbonic Anhydrase 12

- 1. Sample Preparation (Cell Lysates)
- Culture cells to the desired confluency. For suspension cells, pellet by centrifugation. For adherent cells, wash with ice-cold PBS.
- Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer containing protease and phosphatase inhibitors.[13][14] A common recipe for RIPA buffer is 150 mM NaCl, 1.0% NP-40 or 0.1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, and 50 mM Tris-HCl, pH 8.0.
- For adherent cells, scrape the cells from the culture dish.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.

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- Sonicate the lysate to shear DNA and reduce viscosity.[15]
- Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[13]
- Transfer the supernatant (protein extract) to a new pre-chilled tube.
- Determine the protein concentration using a standard protein assay, such as the BCA assay.

2. SDS-PAGE

- Prepare protein samples by mixing the cell lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and boiling for 5-10 minutes at 95-100°C.
 [13][14]
- Load equal amounts of protein (typically 20-30 μg of total protein) into the wells of a polyacrylamide gel (e.g., 10-12% acrylamide). The predicted molecular weight of human CA12 is approximately 39.4 kDa, though glycosylated forms may appear as a 43-44 kDa doublet.[6][7] A 55 kDa band has also been reported in some tissues.[16]
- Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[14]

3. Protein Transfer

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
- For wet transfer, assemble the transfer sandwich (filter paper, gel, membrane, filter paper)
 and perform the transfer in transfer buffer (e.g., Tris-glycine buffer with 20% methanol) at 100
 V for 1 hour or overnight at a lower voltage in the cold.[13][18]

4. Immunodetection

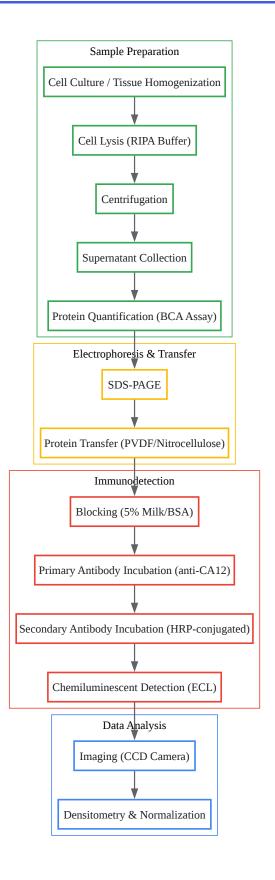
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Trisbuffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[15][19]



- Incubate the membrane with the primary antibody against CA12 diluted in blocking buffer.
 Recommended dilutions for commercially available antibodies are typically in the range of 1:200 to 1:2000.[1][20] The incubation is usually performed overnight at 4°C with gentle agitation.[15]
- Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][15]
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
 antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted
 in blocking buffer for 1 hour at room temperature.[15]
- Wash the membrane again three times for 5-10 minutes each with TBST.[13][15]
- 5. Detection and Data Analysis
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[18]
- Perform densitometric analysis of the bands using image analysis software to quantify the relative protein expression. Normalize the intensity of the CA12 band to a loading control protein (e.g., β-actin, GAPDH, or p38) to correct for variations in protein loading.[8]

Mandatory Visualizations Signaling Pathways and Experimental Workflows

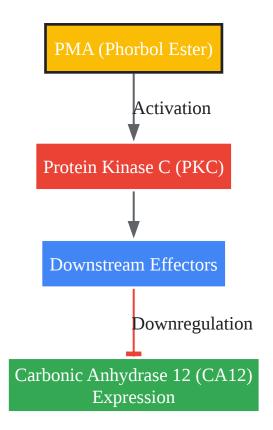




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Figure 1. Experimental workflow for Western blot analysis of CA12.

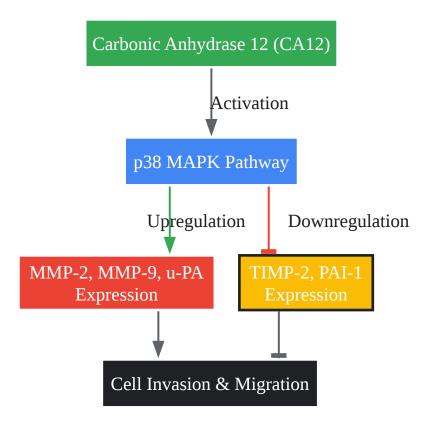




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Figure 2. PKC-mediated downregulation of CA12 expression.





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Figure 3. CA12 promotes invasion and migration via the p38 MAPK pathway.

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